{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol
Overview
Description
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol is a chemical compound with the molecular formula C12H18OS It is characterized by the presence of a tert-butylsulfanyl group attached to a phenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol typically involves the reaction of 2-(tert-butylsulfanyl)benzyl chloride with a suitable reducing agent. One common method is the reduction of the corresponding benzyl chloride using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the benzyl chloride to the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Further reduction can lead to the formation of the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
{2-[(tert-Butylsulfanyl)methyl]phenyl}ethanol: Similar structure but with an ethanol group instead of methanol.
{2-[(tert-Butylsulfanyl)methyl]phenyl}acetone: Contains an acetone group instead of methanol.
{2-[(tert-Butylsulfanyl)methyl]phenyl}amine: Features an amine group instead of methanol.
Uniqueness
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol is unique due to its specific combination of the tert-butylsulfanyl group and phenylmethanol structure
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-12(2,3)14-9-11-7-5-4-6-10(11)8-13/h4-7,13H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUNSYMMWANDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC=CC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660081 | |
Record name | {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51445-82-0 | |
Record name | {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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